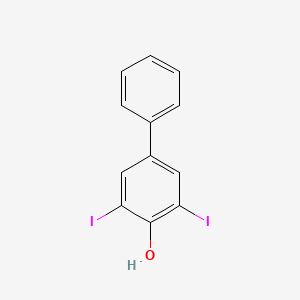

3-5-diiodo-biphenyl-4-ol

Description

Structure

3D Structure

Properties

IUPAC Name |

2,6-diiodo-4-phenylphenol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8I2O/c13-10-6-9(7-11(14)12(10)15)8-4-2-1-3-5-8/h1-7,15H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVAYATOGDIVVMJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=C(C(=C2)I)O)I | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8I2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

422.00 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic compounds, offering precise insights into the hydrogen and carbon framework of a molecule. nih.gov

While specific experimental data for 3,5-diiodo-biphenyl-4-ol is not widely published, the expected chemical shifts can be reliably predicted based on established principles and data from analogous compounds such as [1,1'-biphenyl]-4-ol. rsc.orgchemicalbook.com The ¹H NMR spectrum is expected to show distinct signals for the protons on both aromatic rings. The protons on the unsubstituted phenyl ring would appear in the typical aromatic region (δ 7.0-8.0 ppm). compoundchem.com The two remaining protons on the substituted phenolic ring (at positions 2 and 6) would be equivalent and appear as a single peak, likely shifted due to the electronic effects of the adjacent iodine and hydroxyl groups. The phenolic hydroxyl proton itself would present as a broad singlet, with a chemical shift that can vary depending on solvent and concentration. compoundchem.com

In ¹³C NMR spectroscopy, each unique carbon atom in the molecule would yield a distinct signal. The presence of heavy iodine atoms directly attached to the phenolic ring (C3 and C5) would cause a significant downfield shift for these carbons due to the "heavy atom effect." The carbon bearing the hydroxyl group (C4) would also be shifted downfield. The carbon atoms of the unsubstituted phenyl group would exhibit shifts comparable to those in biphenyl (B1667301) itself.

Predicted ¹H NMR Chemical Shifts for 3,5-diiodo-biphenyl-4-ol

| Proton Position | Predicted Chemical Shift (δ, ppm) | Multiplicity | Notes |

|---|---|---|---|

| H-2, H-6 | ~7.8 - 8.2 | Singlet (s) | Protons on the di-iodinated ring; deshielded by iodine. |

| H-2', H-6' | ~7.5 - 7.7 | Multiplet (m) | Ortho protons on the unsubstituted phenyl ring. rsc.org |

| H-3', H-4', H-5' | ~7.3 - 7.5 | Multiplet (m) | Meta and para protons on the unsubstituted phenyl ring. rsc.org |

| -OH | ~5.0 - 9.5 | Broad Singlet (br s) | Shift is highly dependent on solvent and concentration. rsc.orgcompoundchem.com |

Predicted ¹³C NMR Chemical Shifts for 3,5-diiodo-biphenyl-4-ol

| Carbon Position | Predicted Chemical Shift (δ, ppm) | Notes |

|---|---|---|

| C-1 | ~135 - 140 | Quaternary carbon, attachment point of the phenyl group. |

| C-2, C-6 | ~130 - 135 | CH carbons on the di-iodinated ring. |

| C-3, C-5 | ~90 - 95 | Carbons bonded to iodine; significant upfield shift. |

| C-4 | ~155 - 160 | Carbon bonded to the hydroxyl group. |

| C-1' | ~140 - 142 | Quaternary carbon of the unsubstituted phenyl ring. |

| C-2', C-6' | ~128 - 130 | Ortho carbons of the unsubstituted phenyl ring. |

| C-3', C-5' | ~129 - 131 | Meta carbons of the unsubstituted phenyl ring. |

| C-4' | ~127 - 129 | Para carbon of the unsubstituted phenyl ring. |

To unambiguously confirm the molecular structure, two-dimensional (2D) NMR experiments are indispensable. nih.gov

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings, typically through two or three bonds. For 3,5-diiodo-biphenyl-4-ol, COSY would show strong correlations between the adjacent protons on the unsubstituted phenyl ring (H-2'/H-3' and H-3'/H-4'). It would confirm the lack of adjacent protons for H-2 and H-6 on the substituted ring, as they would not show cross-peaks to other aromatic protons. core.ac.uk

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons (¹J-coupling). It would be used to definitively assign which proton signal corresponds to which carbon signal. For example, the signal for the C-2/C-6 carbons would show a cross-peak to the H-2/H-6 proton signal.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is a powerful tool that shows correlations between protons and carbons over two or three bonds (²J and ³J-coupling). core.ac.uk This is crucial for connecting different fragments of the molecule. Key HMBC correlations would include:

A correlation from the H-2/H-6 protons to the carbon atoms C-1, C-3/C-5, and C-4, confirming their position on the phenolic ring.

Correlations from the protons of the unsubstituted ring (H-2'/H-6') to the C-1 carbon of the phenolic ring, which establishes the biphenyl linkage.

A correlation from the phenolic -OH proton to carbons C-3, C-4, and C-5, confirming the position of the hydroxyl group. core.ac.uk

NMR spectroscopy is a uniquely effective tool for analyzing the mechanisms of chemical reactions in the solution phase. nih.goved.ac.uk In the context of 3,5-diiodo-biphenyl-4-ol, NMR can be used to monitor its synthesis, often achieved through cross-coupling reactions like the Suzuki reaction. By taking time-course NMR spectra of the reaction mixture, one can observe the disappearance of starting material signals (e.g., a di-iodophenol and a phenylboronic acid) and the concurrent appearance of signals corresponding to the 3,5-diiodo-biphenyl-4-ol product. researchgate.net This allows for the determination of reaction kinetics, the identification of transient intermediates, and the characterization of any byproducts, providing a detailed picture of the reaction pathway. nih.gov

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy techniques, including IR and Raman, provide information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.

The IR and Raman spectra of 3,5-diiodo-biphenyl-4-ol would be dominated by absorptions corresponding to its key functional groups. Each type of bond vibration (stretching, bending) absorbs energy at a characteristic frequency. libretexts.org

O-H Stretch: A prominent, broad absorption band is expected in the IR spectrum between 3200 and 3600 cm⁻¹, characteristic of the hydroxyl group involved in hydrogen bonding.

Aromatic C-H Stretch: Sharp peaks typically appear just above 3000 cm⁻¹. derpharmachemica.com

Aromatic C=C Stretch: A series of absorptions between 1450 and 1600 cm⁻¹ are characteristic of the carbon-carbon double bonds within the two aromatic rings.

C-O Stretch: A strong band for the phenolic carbon-oxygen stretch is expected in the region of 1200-1260 cm⁻¹.

C-I Stretch: The carbon-iodine stretching vibration would appear at lower frequencies, typically in the 500-600 cm⁻¹ range.

C-H Bending: Out-of-plane (o.o.p.) C-H bending vibrations appear between 700 and 900 cm⁻¹ and are often diagnostic of the ring substitution pattern. oregonstate.edu

Characteristic Vibrational Frequencies for 3,5-diiodo-biphenyl-4-ol

| Functional Group / Bond | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Typical Intensity (IR) |

|---|---|---|---|

| O-H (Phenol) | Stretching | 3200 - 3600 | Strong, Broad |

| Aromatic C-H | Stretching | 3000 - 3100 | Medium to Weak, Sharp |

| Aromatic C=C | Ring Stretching | 1450 - 1600 | Medium to Strong |

| C-O (Phenol) | Stretching | 1200 - 1260 | Strong |

| Aromatic C-H | Out-of-Plane Bending | 700 - 900 | Strong |

| C-I | Stretching | 500 - 600 | Medium to Strong |

Raman spectroscopy provides complementary information. While the O-H stretch is typically weak in Raman, the symmetric vibrations of the aromatic rings often produce very strong and sharp signals, making it a powerful tool for analyzing the carbon skeleton. uliege.be

The significance of the fingerprint region is paramount for the positive identification of 3,5-diiodo-biphenyl-4-ol. By comparing the fingerprint region of an unknown sample to that of a known, authentic standard, a definitive identification can be made. libretexts.org Furthermore, this region is extremely sensitive to small structural changes. Isomeric compounds, such as 2,6-diiodo-biphenyl-4-ol or 3,5-diiodo-biphenyl-2-ol, which have the same functional groups, would exhibit nearly identical peaks in the higher frequency region but would display a completely different and unique pattern of absorptions in the fingerprint region. libretexts.org This makes fingerprint analysis an essential tool for distinguishing between isomers and confirming the precise substitution pattern on the biphenyl core.

Mass Spectrometry (MS)

Mass spectrometry is an indispensable analytical technique for determining the molecular weight and elemental composition of a compound, as well as for gaining structural information through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass-to-charge ratio (m/z), enabling the determination of its elemental formula. The theoretical exact mass of 3-5-diiodo-biphenyl-4-ol (C₁₂H₈I₂O) is calculated to be 417.8664 Da.

An experimental HRMS analysis, typically using techniques like Electrospray Ionization (ESI) coupled with a Time-of-Flight (TOF) or Orbitrap mass analyzer, would be expected to yield a measured mass that is within a few parts per million (ppm) of the theoretical value. For instance, the analysis of a related compound, 5,7-diiodoquinolin-8-yl ester of caffeic acid, demonstrated the power of HRMS in confirming its elemental formula, C₂₄H₁₉NO₄I₂Na, with a calculated m/z of 661.9301 and a found value of 661.9299 massbank.eu. This level of accuracy provides unambiguous confirmation of the elemental composition, distinguishing it from other potential formulas with the same nominal mass.

Table 1: Theoretical Isotopic Distribution for C₁₂H₈I₂O

| Mass (Da) | Relative Abundance (%) |

|---|---|

| 417.8664 | 100.00 |

| 418.8698 | 13.00 |

This interactive table presents the calculated isotopic pattern for the molecular ion [M]⁺•, which serves as a unique fingerprint for compounds containing elements with distinct isotopic signatures.

In mass spectrometry, particularly under electron ionization (EI), the molecular ion can undergo fragmentation, breaking into smaller, charged fragments. wikipedia.org The pattern of these fragments provides valuable information about the molecule's structure. wikipedia.orglibretexts.org

For this compound, the fragmentation is expected to be dictated by the aromatic biphenyl core, the phenolic hydroxyl group, and the carbon-iodine bonds. Key fragmentation pathways would likely include:

Loss of Iodine: The C-I bond is relatively weak and can cleave to lose an iodine radical (•I, 127 Da), resulting in a significant fragment ion. Sequential loss of the second iodine atom is also highly probable.

Loss of Carbon Monoxide: Phenolic compounds are known to undergo fragmentation involving the loss of a neutral carbon monoxide (CO, 28 Da) molecule from the phenol (B47542) ring after initial rearrangements. youtube.com This is a characteristic fragmentation for phenols.

Cleavage of the Biphenyl Linkage: The C-C bond connecting the two phenyl rings can also cleave, leading to fragments corresponding to the individual substituted and unsubstituted phenyl rings.

Loss of H atom: Cleavage of the O-H bond can lead to a [M-1]⁺ peak.

Table 2: Plausible Mass Spectrometric Fragments of this compound

| m/z (Proposed) | Proposed Fragment Ion | Neutral Loss |

|---|---|---|

| 418 | [C₁₂H₈I₂O]⁺• | (Molecular Ion) |

| 291 | [C₁₂H₈IO]⁺ | •I |

| 263 | [C₁₁H₈I]⁺ | •I, CO |

| 164 | [C₁₂H₈O]⁺ | 2 •I |

| 152 | [C₆H₅I]⁺• | C₆H₃IO |

| 136 | [C₁₁H₈]⁺ | 2 •I, CO |

This interactive table outlines the expected major fragments, which can be used to piece together the structure of the parent molecule.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, which corresponds to the promotion of electrons from lower to higher energy molecular orbitals. wikipedia.org

The UV-Vis spectrum of this compound is dominated by π → π* electronic transitions associated with the conjugated biphenyl system. wikipedia.org The parent biphenyl molecule exhibits a strong absorption band (K-band) around 250 nm. The presence of substituents on the phenyl rings alters the energy of the molecular orbitals and thus affects the absorption wavelength (λmax).

Hydroxyl Group (-OH): As an auxochrome, the hydroxyl group's lone pair of electrons can delocalize into the aromatic π-system, which typically results in a bathochromic (red) shift to a longer wavelength and an increase in absorption intensity. For example, 4-hydroxybiphenyl shows a λmax at approximately 260 nm. nih.govnist.gov

Iodine Atoms (-I): The iodine atoms also act as auxochromes and, due to the heavy atom effect, can influence electronic transitions. The introduction of heavy atoms like iodine can lead to subtle shifts in the π → π* transitions and may enable otherwise forbidden transitions. eurekalert.orgresearchgate.net

The combined effect of these substituents on the biphenyl core in this compound is expected to result in a primary absorption band (π → π*) at a wavelength significantly longer than that of unsubstituted biphenyl.

Table 3: Comparison of UV Absorption Maxima (λmax) for Biphenyl and Related Compounds

| Compound | λmax (nm) | Type of Transition |

|---|---|---|

| Benzene | 255 | π → π* (B-band) wikipedia.org |

| Biphenyl | ~250 | π → π* (K-band) |

| 4-Hydroxybiphenyl | ~260 | π → π* nih.govnist.gov |

This interactive table illustrates the influence of substituents on the electronic absorption spectra of aromatic compounds.

The UV-Vis spectrum of this compound is expected to be highly sensitive to pH due to the acidic nature of the phenolic hydroxyl group. In an acidic or neutral solution, the compound exists in its protonated (phenol) form. In a basic solution, it deprotonates to form the corresponding phenolate (B1203915) anion.

This deprotonation extends the conjugated π-system, as the negatively charged oxygen atom is a stronger electron-donating group than the neutral hydroxyl group. This increased conjugation lowers the energy gap between the HOMO and LUMO, resulting in a pronounced bathochromic (red) shift of the λmax to a longer wavelength. This pH-dependent shift is a characteristic feature of phenolic compounds and can be used to determine the compound's pKa value. The presence of an isosbestic point, a wavelength at which the absorbance does not change as the pH is varied, would indicate a clean equilibrium between the two species.

X-Ray Crystallography

While specific crystallographic data for this compound is not available in the surveyed literature, analysis of closely related structures, such as 4,4'-diiodobiphenyl (B1208875), provides significant insight into the expected solid-state conformation. nih.gov X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid.

For a biphenyl derivative, a key structural parameter is the dihedral angle (twist angle) between the planes of the two aromatic rings. In the solid state, this angle results from a balance between steric hindrance from ortho substituents (which favors a twisted conformation) and the energetic preference for a planar conformation that maximizes π-conjugation.

In the case of this compound, steric hindrance between the iodine atom at the 3-position and the hydrogen atom at the 2'-position of the adjacent ring would likely lead to a non-planar conformation. Furthermore, the crystal packing would be influenced by intermolecular interactions such as hydrogen bonding involving the phenolic hydroxyl group and potentially halogen bonding involving the iodine atoms. Halogen bonding (C-I···O or C-I···I) is a significant non-covalent interaction that can direct the self-assembly of molecules in the solid state.

Table 4: Representative Crystallographic Data for the Analogous Compound 4,4'-Diiodobiphenyl

| Parameter | Value |

|---|---|

| Chemical Formula | C₁₂H₈I₂ nih.gov |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 15.68 |

| b (Å) | 7.63 |

| c (Å) | 10.35 |

| β (°) | 108.3 |

This interactive table presents crystallographic data for 4,4'-diiodobiphenyl, a structurally similar molecule, to illustrate the type of information obtained from an X-ray diffraction study. nih.gov The non-zero dihedral angle indicates a twisted conformation in the solid state.

Determination of Solid-State Molecular Structure and Conformation

Information regarding the crystal system, space group, unit cell dimensions, and key intramolecular parameters such as bond lengths, bond angles, and dihedral angles for 3,5-diiodo-biphenyl-4-ol is not available in the public domain.

Analysis of Intermolecular Interactions (e.g., Hydrogen Bonding)

A detailed analysis of the intermolecular forces governing the crystal packing of 3,5-diiodo-biphenyl-4-ol, including the nature and geometry of any hydrogen bonding involving the hydroxyl group, has not been reported.

Polymorphism Studies of 3,5-Diiodo-biphenyl-4-ol

There are no published studies on the existence of different polymorphic forms of 3,5-diiodo-biphenyl-4-ol.

Reactivity and Reaction Pathways of 3,5 Diiodo Biphenyl 4 Ol

Electrophilic Aromatic Substitution Reactions on the Biphenyl (B1667301) Core

The biphenyl system of 3,5-diiodo-biphenyl-4-ol is susceptible to electrophilic aromatic substitution (EAS). The regiochemical outcome of such reactions is primarily influenced by the directing effects of the hydroxyl and iodo substituents on the substituted phenolic ring.

Influence of Iodine and Hydroxyl Groups on Regioselectivity

The hydroxyl group (-OH) is a strongly activating and ortho, para-directing group in electrophilic aromatic substitution. This is due to its ability to donate electron density to the aromatic ring through resonance, stabilizing the arenium ion intermediate formed during the reaction. Conversely, the iodine atoms (-I) are deactivating groups due to their inductive electron-withdrawing effect, yet they are also ortho, para-directing because of the participation of their lone pairs in resonance.

In 3,5-diiodo-biphenyl-4-ol, the hydroxyl group's powerful activating and directing effect dominates. Therefore, electrophilic attack is expected to occur at the positions ortho to the hydroxyl group, which are the C2 and C6 positions of the phenolic ring. The C4 position is already substituted with the second phenyl ring. The iodine atoms at the C3 and C5 positions further reinforce this directing effect, sterically hindering attack at adjacent positions and electronically favoring substitution at the available ortho positions relative to the hydroxyl group.

Reactions with Electrophiles (e.g., Nitration, Sulfonation)

Nitration: The introduction of a nitro group (-NO₂) onto the aromatic ring can be achieved using a mixture of nitric acid and sulfuric acid. For 3,5-diiodo-biphenyl-4-ol, the nitration is predicted to occur at the C2 and/or C6 positions, yielding 2-nitro-3,5-diiodo-biphenyl-4-ol or 2,6-dinitro-3,5-diiodo-biphenyl-4-ol, depending on the reaction conditions.

Sulfonation: Sulfonation, the introduction of a sulfonic acid group (-SO₃H), is typically carried out with fuming sulfuric acid. Similar to nitration, the sulfonation of 3,5-diiodo-biphenyl-4-ol is expected to be directed to the positions ortho to the hydroxyl group.

Interactive Table: Predicted Products of Electrophilic Aromatic Substitution of 3,5-Diiodo-biphenyl-4-ol

| Electrophile | Reagent | Predicted Major Product(s) |

| NO₂⁺ | HNO₃/H₂SO₄ | 2-Nitro-3,5-diiodo-biphenyl-4-ol |

| SO₃ | H₂SO₄ (fuming) | 3,5-Diiodo-4-hydroxy-biphenyl-2-sulfonic acid |

Nucleophilic Aromatic Substitution Reactions

Nucleophilic aromatic substitution (SNA) on 3,5-diiodo-biphenyl-4-ol can proceed through two main pathways: displacement of the halogen atoms or reaction at the phenolic hydroxyl group.

Displacement of Halogens under Nucleophilic Conditions

Aromatic halides are generally unreactive towards nucleophilic substitution unless activated by strong electron-withdrawing groups positioned ortho or para to the leaving group. In 3,5-diiodo-biphenyl-4-ol, the iodine atoms are not significantly activated towards traditional SNAr mechanisms. However, under forcing conditions, such as high temperatures and the use of strong nucleophiles, displacement of the iodine atoms may be possible.

Reactivity of the Phenolic Hydroxyl Group

The phenolic hydroxyl group is acidic and can be deprotonated by a base to form a phenoxide ion. This phenoxide is a potent nucleophile and can readily participate in reactions such as Williamson ether synthesis with alkyl halides or esterification with acyl chlorides or anhydrides.

Palladium-Catalyzed Transformations of the Iodo-Functionality

The carbon-iodine bonds in 3,5-diiodo-biphenyl-4-ol are excellent handles for palladium-catalyzed cross-coupling reactions. These reactions provide powerful methods for the formation of new carbon-carbon and carbon-heteroatom bonds, allowing for the extensive functionalization of the biphenyl core.

Common palladium-catalyzed reactions involving aryl iodides include the Suzuki, Heck, and Sonogashira couplings. The two iodine atoms in 3,5-diiodo-biphenyl-4-ol offer the potential for mono- or di-functionalization, depending on the stoichiometry of the coupling partners and the reaction conditions.

Interactive Table: Overview of Palladium-Catalyzed Reactions of 3,5-Diiodo-biphenyl-4-ol

| Reaction Name | Coupling Partner | Catalyst/Ligand System (Typical) | Product Type |

| Suzuki Coupling | Arylboronic acid | Pd(PPh₃)₄, K₂CO₃ | Diaryl or terphenyl derivatives |

| Heck Coupling | Alkene | Pd(OAc)₂, PPh₃, Et₃N | Alkenyl-substituted biphenyl |

| Sonogashira Coupling | Terminal alkyne | PdCl₂(PPh₃)₂, CuI, Et₃N | Alkynyl-substituted biphenyl |

Note: The data in the table represents typical conditions for these reactions and the expected product types. Specific conditions and outcomes for 3,5-diiodo-biphenyl-4-ol would require experimental optimization.

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura coupling is a highly effective method for forming carbon-carbon bonds by reacting an organohalide with an organoboron compound, catalyzed by a palladium(0) complex. chemistry-online.comgre.ac.uk For 3,5-diiodo-biphenyl-4-ol, the two C-I bonds serve as reactive sites for coupling with various aryl or vinyl boronic acids or their esters. gre.ac.uk

The reaction typically proceeds in the presence of a palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], and a base. researchgate.net The choice of reaction conditions, including the stoichiometry of the boronic acid, can allow for either mono- or di-substitution. By using one equivalent of the boronic acid, it is possible to achieve a regioselective mono-coupling, yielding a mono-arylated product. cornell.edu The addition of a second equivalent allows for the subsequent coupling at the remaining C-I bond to form a di-arylated biphenyl derivative. The reactivity of the C-I bond is significantly higher than that of C-Br or C-Cl bonds, making iodinated compounds like 3,5-diiodo-biphenyl-4-ol highly suitable substrates for this transformation. mdpi.com

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Aryl Iodides

| Parameter | Condition | Purpose |

| Catalyst | Pd(PPh₃)₄, Pd(OAc)₂ with phosphine (B1218219) ligands | Provides the active Pd(0) species for the catalytic cycle. |

| Boron Reagent | Arylboronic acid (Ar-B(OH)₂) or ester | Source of the aryl group to be coupled. |

| Base | K₂CO₃, Na₂CO₃, Cs₂CO₃ | Activates the organoboron species and facilitates the transmetalation step. |

| Solvent | Toluene, Dioxane, DMF, Water/Ethanol mixtures | Solubilizes reactants and facilitates the reaction. |

| Temperature | 70-110 °C | Provides energy to overcome the activation barriers of the catalytic steps. |

This table presents generalized conditions for Suzuki-Miyaura reactions involving aryl iodides. Specific conditions for 3,5-diiodo-biphenyl-4-ol may vary.

Sonogashira, Heck, and Stille Reactions

Beyond the Suzuki-Miyaura reaction, the C-I bonds of 3,5-diiodo-biphenyl-4-ol are also reactive in other significant palladium-catalyzed cross-coupling reactions.

Sonogashira Coupling: This reaction enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl halide. In the case of 3,5-diiodo-biphenyl-4-ol, reaction with an alkyne in the presence of a palladium catalyst and a copper(I) co-catalyst would yield alkynyl-substituted biphenyl-4-ol derivatives. Stepwise substitution can lead to mono- or di-alkynylated products.

Heck Reaction: The Heck reaction couples the aryl iodide with an alkene to form a substituted alkene. nih.govorganic-chemistry.org This transformation involves the insertion of the alkene into the palladium-aryl bond, followed by β-hydride elimination. libretexts.org Applying this to 3,5-diiodo-biphenyl-4-ol would allow for the introduction of vinyl groups at the 3 and 5 positions. The reaction is typically carried out in the presence of a palladium catalyst and a base. nih.gov

Stille Reaction: The Stille reaction involves the coupling of an organohalide with an organotin compound (organostannane). organic-chemistry.orgwikipedia.org This reaction is known for its tolerance of a wide variety of functional groups. libretexts.org 3,5-Diiodo-biphenyl-4-ol can be coupled with various organostannanes (e.g., vinyl-, alkynyl-, or aryl-stannanes) to produce a diverse range of substituted biphenyls. wikipedia.org A key drawback is the toxicity of the organotin reagents. organic-chemistry.org

Table 2: Comparison of Cross-Coupling Reactions for 3,5-Diiodo-biphenyl-4-ol

| Reaction | Coupling Partner | Bond Formed | Key Catalyst/Reagent |

| Suzuki-Miyaura | Organoboron compound | C(sp²)-C(sp²) / C(sp²)-C(sp) | Pd catalyst, Base |

| Sonogashira | Terminal Alkyne | C(sp²)-C(sp) | Pd catalyst, Cu(I) co-catalyst, Base |

| Heck | Alkene | C(sp²)-C(sp²) | Pd catalyst, Base |

| Stille | Organostannane | C(sp²)-C(sp²) / C(sp²)-C(sp) | Pd catalyst |

Amination and Cyanation Reactions

Amination: The introduction of amino groups can be achieved through methods such as the Buchwald-Hartwig amination. This palladium-catalyzed cross-coupling reaction forms a carbon-nitrogen bond between an aryl halide and an amine. Applying this to 3,5-diiodo-biphenyl-4-ol would allow for the synthesis of mono- or di-amino-biphenyl derivatives, which are valuable intermediates in medicinal chemistry and materials science. chemrxiv.org

Cyanation: The C-I bonds can be converted to cyano groups (C-CN) via palladium-catalyzed cyanation. This reaction typically employs a cyanide source, such as zinc cyanide or potassium cyanide, in the presence of a palladium catalyst. This transformation provides a route to important nitrile-containing biphenyl derivatives. nih.gov Catalyst poisoning by the cyanide ion can be a challenge in these reactions. researchgate.net

Oxidative and Reductive Transformations

Oxidative Coupling Reactions

The phenolic hydroxyl group in 3,5-diiodo-biphenyl-4-ol allows it to participate in oxidative coupling reactions. uni-mainz.de These reactions typically involve a one-electron oxidant that generates a phenoxy radical. This radical can then couple with another radical, leading to the formation of new carbon-carbon or carbon-oxygen bonds. cnr.it Intramolecular coupling is not possible, but intermolecular coupling can lead to the formation of polymers. For instance, the oxidative polymerization of phenols can yield poly(phenylene oxide) (PPO)-type structures. In the case of 3,5-diiodo-biphenyl-4-ol, this could lead to novel polymers with the di-iodo-biphenyl unit in the backbone. kpi.ua Palladium catalysts are often employed to facilitate such aerobic oxidative couplings. nih.gov

Reductive Dehalogenation Processes

The iodine substituents on the biphenyl core can be removed through reductive dehalogenation. This process replaces the C-I bond with a C-H bond. Common methods include catalytic hydrogenation using a palladium catalyst (e.g., Pd/C) and a hydrogen source, or using reducing agents like zinc dust in acetic acid. This transformation would convert 3,5-diiodo-biphenyl-4-ol into biphenyl-4-ol. Selective mono-dehalogenation can sometimes be achieved under carefully controlled conditions, but it is often challenging.

Mechanistic Investigations of Derivatization Reactions

The derivatization reactions of 3,5-diiodo-biphenyl-4-ol, particularly the palladium-catalyzed cross-coupling reactions, proceed through a well-established catalytic cycle. mdpi.com

The generally accepted mechanism for reactions like Suzuki-Miyaura, Heck, and Stille involves three key steps:

Oxidative Addition: The active Pd(0) catalyst reacts with the C-I bond of 3,5-diiodo-biphenyl-4-ol to form an organopalladium(II) complex. This is often the rate-determining step. uni-muenchen.de The greater reactivity of the C-I bond compared to C-Br or C-Cl facilitates this step at lower temperatures.

Transmetalation (for Suzuki and Stille) or Olefin Insertion (for Heck):

In the Suzuki reaction, the organoboron compound, activated by a base, transfers its organic group to the palladium(II) center, displacing the halide.

In the Stille reaction, the organostannane similarly transfers its organic group to the palladium.

In the Heck reaction, the alkene coordinates to the palladium center and then inserts into the palladium-carbon bond. princeton.edu

Reductive Elimination: The two organic groups on the palladium(II) complex couple and are eliminated from the metal center, forming the final product and regenerating the Pd(0) catalyst, which re-enters the catalytic cycle. uni-muenchen.de

The selectivity for mono- versus di-substitution is primarily controlled by the stoichiometry of the reagents. Mechanistic studies help in optimizing reaction conditions to favor the desired product. For instance, the choice of ligands on the palladium catalyst can significantly influence the rate and selectivity of these steps. nih.gov

Catalytic Mechanisms

There is currently no available research detailing the catalytic mechanisms of 3,5-diiodo-biphenyl-4-ol. The potential for this compound to act as a catalyst would likely involve the phenolic hydroxyl group or the carbon-iodine bonds. For instance, the hydroxyl group could participate in acid-base catalysis, while the iodine atoms could potentially be involved in halogen bonding interactions or oxidative addition/reductive elimination cycles in organometallic catalysis. However, no studies have been found to substantiate these possibilities.

Radical Pathways

Specific studies on the radical pathways of 3,5-diiodo-biphenyl-4-ol are not present in the current body of scientific literature. Generally, phenolic compounds can undergo reactions involving phenoxy radicals, and the carbon-iodine bond is known to be susceptible to homolytic cleavage under certain conditions, such as photolysis or high temperatures, which could initiate radical reactions. The stability and subsequent reactions of a putative 3,5-diiodo-4-hydroxyphenyl radical or a biphenyl radical formed through C-I bond cleavage have not been investigated.

Intermediates and Transition States

A detailed analysis of the intermediates and transition states involved in the reactions of 3,5-diiodo-biphenyl-4-ol is not possible without dedicated mechanistic studies, either through experimental means (such as spectroscopy of transient species) or computational chemistry. Such studies would be necessary to map out the potential energy surfaces of its reactions and characterize the structures and energies of any intermediates and transition states.

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations for Molecular Geometry and Electronic Structure

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. By solving approximations of the Schrödinger equation, these methods can determine the optimal three-dimensional arrangement of atoms and the distribution of electrons.

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of molecules based on the electron density, rather than the complex many-electron wavefunction. banglajol.info DFT has been successfully applied to investigate various substituted biphenyl (B1667301) compounds. researchgate.netnih.gov For 3-5-diiodo-biphenyl-4-ol, DFT calculations, likely using a functional like B3LYP with a basis set such as 6-311++G(d,p) that can handle heavy atoms like iodine, would be employed to optimize the molecular geometry. nih.gov

These calculations yield crucial data, including bond lengths, bond angles, and dihedral (torsional) angles, which define the molecule's shape. Furthermore, DFT provides insights into electronic properties such as the highest occupied molecular orbital (HOMO), the lowest unoccupied molecular orbital (LUMO), and the electrostatic potential map. The energy difference between the HOMO and LUMO is a key parameter, indicating the molecule's chemical reactivity and kinetic stability. researchgate.net

| Calculated Parameter | Description | Typical Significance |

|---|---|---|

| Optimized Bond Lengths (Å) | The equilibrium distance between two bonded atoms (e.g., C-C, C-I, C-O, O-H). | Provides the fundamental molecular structure. |

| Optimized Bond Angles (°) | The angle formed by three connected atoms. | Defines the local geometry and steric strain. |

| Dihedral Angle (°) | The angle between the two phenyl rings. | Describes the molecular conformation and twist. |

| HOMO Energy (eV) | Energy of the highest occupied molecular orbital. | Relates to the ability to donate an electron. |

| LUMO Energy (eV) | Energy of the lowest unoccupied molecular orbital. | Relates to the ability to accept an electron. |

| HOMO-LUMO Gap (eV) | The energy difference between HOMO and LUMO. | Indicates chemical reactivity and electronic excitation energy. |

Ab initio (from first principles) methods are another class of quantum chemical calculations that rely on theoretical principles without the inclusion of experimental data. Methods like Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2) fall into this category. nih.gov These methods have been used to investigate the reaction pathways and properties of halogenated biphenyls. nih.govresearchgate.net For a molecule like this compound, ab initio calculations, particularly at higher levels of theory like MP2 with an appropriate basis set (e.g., cc-pVTZ), can provide a highly accurate description of its geometry and energetics, often used to benchmark results from DFT methods. nih.gov

Conformational Analysis of the Biphenyl Linkage and Rotational Barriers

The torsional or dihedral angle between the planes of the two phenyl rings is a defining feature of biphenyls. In unsubstituted biphenyl, this angle is approximately 45° in the gas phase, representing a balance between steric hindrance of the ortho-hydrogens and π-conjugation that favors planarity. biomedres.us

In this compound, the substituents significantly influence this angle. The two bulky iodine atoms and the hydroxyl group introduce both steric and electronic effects.

Steric Effects : While the iodine atoms are in the meta positions (3 and 5) relative to the biphenyl linkage, they are ortho to the hydroxyl group. Their large van der Waals radii will create steric repulsion with adjacent atoms, influencing the preferred conformation.

Electronic Effects : The hydroxyl group can act as a hydrogen bond donor, and both the hydroxyl and iodo groups are electron-withdrawing (inductive effect) or donating (resonance effect), altering the electron density distribution across the rings and potentially affecting the rotational barrier.

| Method | Barrier to Planarity (0°) (kJ/mol) | Barrier to Perpendicular (90°) (kJ/mol) | Reference |

|---|---|---|---|

| SCF/6-311++G(d,p) | 13.0 | 5.0 | biomedres.us |

| B3LYP/6-311++G(d,p) | 8.4 | 7.3 | biomedres.us |

| MP2/cc-pVQZ | 9.54 | 8.91 | biomedres.us |

Atropisomerism is a type of stereoisomerism that arises from hindered rotation around a single bond, where the rotational energy barrier is high enough to allow for the isolation of individual conformers (rotamers). wikipedia.org In biphenyls, this phenomenon, also known as axial chirality, occurs when there are bulky substituents at the ortho positions (positions 2, 6, 2', and 6') of the phenyl rings. pharmaguideline.comcutm.ac.in These bulky groups sterically clash, creating a significant energy barrier that prevents free rotation around the central C-C bond. slideshare.net

For a biphenyl to exhibit atropisomerism, two conditions must be met: the rotation around the single bond must be restricted, and each ring must have different substituents at its ortho positions to avoid a plane of symmetry. pharmaguideline.com

The compound this compound is substituted at the 3, 4, and 5 positions of one ring and is unsubstituted on the other. Crucially, it lacks any substituents in the ortho positions (2, 6, 2', 6'). Without bulky ortho groups, the steric hindrance is insufficient to create a rotational barrier high enough to prevent interconversion of conformers at room temperature. cutm.ac.in Therefore, this compound is not expected to exhibit atropisomerism.

Spectroscopic Property Prediction and Validation

Computational quantum chemistry methods are invaluable for predicting spectroscopic properties, which can aid in the identification and characterization of molecules. nih.gov These in silico libraries of chemical properties can serve as an alternative to experimental reference standards. nih.gov

For this compound, various spectroscopic data can be calculated:

NMR Spectroscopy : DFT calculations can predict the nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C) by calculating the magnetic shielding tensors for each nucleus. These predicted spectra can be compared with experimental data to confirm the molecular structure.

Infrared (IR) Spectroscopy : By performing a frequency calculation on the optimized geometry, the vibrational modes of the molecule can be determined. researchgate.net The resulting frequencies and their intensities correspond to the peaks in an IR spectrum, allowing for the identification of functional groups and a vibrational fingerprint of the molecule.

UV-Visible Spectroscopy : Time-dependent DFT (TD-DFT) is a method used to calculate the electronic excitation energies and oscillator strengths. youtube.com This information can be used to predict the absorption wavelengths (λ_max) in a UV-Visible spectrum, which correspond to electronic transitions between molecular orbitals.

Validation of these computational predictions is achieved by comparing the calculated spectra with those obtained experimentally. A strong correlation between the predicted and measured data provides confidence in both the structural assignment and the computational model used.

| Spectroscopic Technique | Predicted Property | Typical Computational Method |

|---|---|---|

| NMR Spectroscopy | Chemical Shifts (δ) | DFT (e.g., GIAO method) |

| Infrared (IR) Spectroscopy | Vibrational Frequencies (cm⁻¹) | DFT (Frequency Analysis) |

| UV-Visible Spectroscopy | Absorption Wavelength (λ_max) | Time-Dependent DFT (TD-DFT) |

Computational NMR and IR Spectral Prediction

Computational spectroscopy is a cornerstone of modern chemical analysis, enabling the prediction of spectral data from first principles. Density Functional Theory (DFT) is a widely used method for calculating the properties of molecules, including their expected Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra.

For 3,5-diiodo-biphenyl-4-ol, geometry optimization would first be performed using a functional such as B3LYP with a suitable basis set (e.g., 6-311+G(d,p)). Following optimization, NMR shielding tensors can be calculated using the Gauge-Independent Atomic Orbital (GIAO) method. These tensors are then converted into chemical shifts (δ) by referencing them against a standard, typically tetramethylsilane (B1202638) (TMS).

Predicted ¹H NMR chemical shifts would show a distinct signal for the phenolic hydroxyl proton, with its exact position being sensitive to solvent and concentration due to hydrogen bonding. Aromatic protons would appear as singlets or narrow multiplets, with their shifts influenced by the anisotropic and electronic effects of the iodine atoms and the second phenyl ring. Similarly, ¹³C NMR predictions would reveal signals for the two distinct aromatic rings, with the carbons bonded to the iodine atoms showing significantly shifted resonances due to the heavy-atom effect.

Vibrational frequency calculations based on the optimized geometry yield the predicted IR spectrum. The frequencies are often scaled by an empirical factor to correct for anharmonicity and methodological limitations researchgate.net. Key predicted vibrational modes for 3,5-diiodo-biphenyl-4-ol would include a sharp O-H stretching frequency around 3600 cm⁻¹, characteristic C-O stretching, and complex aromatic C=C stretching vibrations in the 1400-1600 cm⁻¹ region. The C-I stretching modes would be found at lower frequencies in the far-infrared region.

Table 1: Predicted Spectroscopic Data for 3,5-diiodo-biphenyl-4-ol Note: These are representative values based on standard computational methods.

| Spectrum Type | Predicted Feature | Approximate Value | Notes |

|---|---|---|---|

| ¹H NMR | Phenolic -OH | ~5-7 ppm | Shift is highly dependent on solvent and concentration. |

| ¹H NMR | Aromatic C-H (iodinated ring) | ~7.8-8.2 ppm | Deshielded by iodine atoms. |

| ¹³C NMR | C-OH | ~150-155 ppm | Carbon attached to the hydroxyl group. |

| ¹³C NMR | C-I | ~90-95 ppm | Significant shielding due to the heavy iodine atom. |

| IR | O-H Stretch | ~3600 cm⁻¹ | Sharp peak for free hydroxyl. |

| IR | Aromatic C=C Stretch | 1400-1600 cm⁻¹ | Multiple bands characteristic of the biphenyl core. |

UV-Vis Absorption and Emission Properties

The electronic absorption and emission properties of 3,5-diiodo-biphenyl-4-ol can be predicted using Time-Dependent Density Functional Theory (TD-DFT). nih.govmdpi.com These calculations provide information on the vertical excitation energies, which correspond to the wavelengths of maximum absorption (λ_max), and the oscillator strengths, which relate to the intensity of the absorption bands.

The UV-Vis spectrum of 3,5-diiodo-biphenyl-4-ol is expected to be dominated by π → π* electronic transitions within the biphenyl aromatic system. The primary absorption bands are associated with transitions from the Highest Occupied Molecular Orbital (HOMO) to the Lowest Unoccupied Molecular Orbital (LUMO). For this molecule, the HOMO is typically localized on the electron-rich phenolic ring, while the LUMO is distributed across the biphenyl scaffold. The presence of the hydroxyl group (an auxochrome) and the heavy iodine atoms can induce bathochromic (red) shifts in the absorption maxima compared to unsubstituted biphenyl. TD-DFT calculations can precisely model these shifts and predict the resulting spectrum. nih.govresearchgate.net

Fluorescence properties (emission) are studied by first optimizing the geometry of the molecule in its first excited state. The energy difference between this relaxed excited state and the ground state corresponds to the emission energy. While many biphenyl derivatives are fluorescent, the presence of heavy atoms like iodine can significantly quench fluorescence through enhanced intersystem crossing to the triplet state, a phenomenon known as the "heavy-atom effect."

Table 2: Predicted Electronic Transition Data for 3,5-diiodo-biphenyl-4-ol Note: These are representative values based on standard TD-DFT calculations.

| Parameter | Predicted Value | Transition | Notes |

|---|---|---|---|

| λ_max (Absorption) | ~270-290 nm | π → π | Corresponds to the primary S₀ → S₁ transition of the biphenyl chromophore. |

| Oscillator Strength (f) | > 0.1 | π → π | Indicates a strongly allowed electronic transition. |

| λ_max (Emission) | Potentially low/quenched | - | Emission may be weak due to the heavy-atom effect of iodine promoting intersystem crossing. |

Reaction Mechanism Simulations and Energetics

Computational chemistry is instrumental in mapping the potential energy surfaces of chemical reactions, allowing for the identification of transition states and the calculation of activation barriers. This provides a detailed understanding of reaction feasibility and selectivity for both the synthesis and degradation of 3,5-diiodo-biphenyl-4-ol.

Transition State Identification and Reaction Path Analysis

The synthesis of 3,5-diiodo-biphenyl-4-ol typically involves the electrophilic iodination of 4-hydroxybiphenyl. The mechanism of this electrophilic aromatic substitution (EAS) can be computationally modeled. lkouniv.ac.inmasterorganicchemistry.com The reaction proceeds through the formation of a high-energy intermediate known as a σ-complex, or Wheland intermediate. researchgate.net

Computational modeling can locate the transition state (TS) leading to this intermediate. For the iodination at the 3- and 5-positions of 4-hydroxybiphenyl, the analysis involves identifying the TS for the attack of an electrophilic iodine species (e.g., I⁺ or a polarized I₂ molecule) on the aromatic ring. osu.edumanac-inc.co.jp The structure of the TS would show a partially formed C-I bond and a disruption of the ring's aromaticity. Frequency calculations on the located TS structure must yield a single imaginary frequency corresponding to the motion along the reaction coordinate. Intrinsic Reaction Coordinate (IRC) calculations can then be performed to confirm that this TS connects the reactants (4-hydroxybiphenyl and electrophilic iodine) to the desired σ-complex intermediate.

Energetic Profiles of Synthetic and Degradation Pathways

Degradation Pathways: Computational studies on analogous halogenated phenols suggest that a primary degradation pathway involves the unimolecular scission of the phenolic O-H bond to form a phenoxyl radical. nih.gov The energy required for this bond dissociation (Bond Dissociation Energy, BDE) is a key parameter. Subsequent degradation could involve ring-opening or dehalogenation reactions. acs.org For instance, computational models of chlorinated phenol (B47542) degradation have been used to calculate the activation energies for various decomposition routes, providing insight into their environmental persistence and transformation. nih.gov Similar models can be applied to 3,5-diiodo-biphenyl-4-ol to predict its likely degradation products and the energetic barriers for their formation. Ozonation is another degradation route, which proceeds via hydroxylation and ring-opening pathways. researchgate.nettandfonline.com

Table 3: Illustrative Energetic Data for a Key Reaction Step Note: Values are hypothetical and represent typical magnitudes from DFT calculations for electrophilic aromatic substitution.

| Reaction Species | Description | Relative Energy (kcal/mol) |

|---|---|---|

| Reactants | 4-hydroxybiphenyl + I⁺ | 0.0 |

| Transition State (TS1) | Formation of σ-complex | +15 to +20 |

| Intermediate | σ-complex (Wheland intermediate) | +5 to +8 |

| Transition State (TS2) | Proton loss to restore aromaticity | +7 to +10 |

| Products | 3-iodo-biphenyl-4-ol + H⁺ | -10 to -15 |

Intermolecular Interaction Studies

The solid-state structure and macroscopic properties of 3,5-diiodo-biphenyl-4-ol are dictated by the nature and strength of its intermolecular interactions. Computational methods can quantify these interactions, providing insights into crystal packing and binding behavior.

Hydrogen Bonding Networks

The most significant intermolecular interaction for 3,5-diiodo-biphenyl-4-ol is hydrogen bonding, facilitated by the phenolic hydroxyl group. This group can act as both a hydrogen bond donor (via the H atom) and a hydrogen bond acceptor (via the lone pairs on the O atom). In the solid state, this typically leads to the formation of extended chains or networks where molecules are linked head-to-tail (O-H···O).

In addition to conventional hydrogen bonds, the iodine atoms on the ring can participate in a weaker, non-covalent interaction known as halogen bonding. The iodine atom possesses a region of positive electrostatic potential, called a σ-hole, opposite the C-I covalent bond. richmond.edu This σ-hole can act as a Lewis acid, interacting favorably with Lewis bases such as the oxygen atom of the hydroxyl group from a neighboring molecule. Therefore, the crystal structure could be stabilized by a combination of strong O-H···O hydrogen bonds and weaker C-I···O halogen bonds, leading to complex and robust three-dimensional networks. Computational analysis, such as Quantum Theory of Atoms in Molecules (QTAIM), can be used to characterize the strength and nature of these diverse intermolecular contacts.

Halogen Bonding Interactions

Halogen bonding is a non-covalent interaction that has garnered significant attention in the fields of supramolecular chemistry, materials science, and drug design. This interaction occurs between an electrophilic region on a halogen atom, known as a σ-hole, and a nucleophilic region, such as a lone pair of electrons on a Lewis base. The σ-hole is a region of positive electrostatic potential located along the axis of the R-X covalent bond (where R is a carbon or other atom and X is a halogen). The strength of this interaction generally follows the trend I > Br > Cl > F, correlating with the polarizability and the size of the σ-hole on the halogen atom. unimi.it

In the context of 3,5-diiodo-biphenyl-4-ol, the two iodine atoms are potential halogen bond donors. The electronic properties of the biphenyl ring and the hydroxyl group influence the magnitude of the σ-holes on these iodine atoms. Theoretical and computational chemistry studies are invaluable for elucidating the nature and strength of these interactions.

Theoretical Framework and Computational Approaches

The theoretical description of halogen bonding in molecules like 3,5-diiodo-biphenyl-4-ol is rooted in the anisotropic distribution of electron density around the iodine atoms. unimi.it This anisotropy gives rise to the electropositive σ-hole. Computational methods, particularly Density Functional Theory (DFT), are widely employed to model and quantify halogen bonding interactions. unimi.itbeilstein-journals.org These methods allow for the calculation of various parameters that characterize the halogen bond, including interaction energies, bond lengths, and bond angles.

Natural Bond Orbital (NBO) analysis is another powerful computational tool used to understand the nature of the donor-acceptor orbital interactions that contribute to halogen bonding. nih.govnih.govmdpi.com This analysis can quantify the charge transfer from the Lewis base (halogen bond acceptor) to the antibonding orbital of the C-I bond (σ*C-I). nih.gov The Quantum Theory of Atoms in Molecules (QTAIM) can also be used to analyze the electron density topology and characterize the nature of the bond critical points in halogen-bonded complexes. beilstein-journals.orgmdpi.com

Analysis of σ-hole Characteristics

For 3,5-diiodo-biphenyl-4-ol, the σ-holes on the iodine atoms are influenced by the electron-withdrawing nature of the iodine atoms themselves and the electronic effects of the biphenyl and hydroxyl moieties. The hydroxyl group, being an electron-donating group through resonance, can modulate the electronic properties of the aromatic ring, which in turn can affect the magnitude of the positive electrostatic potential of the σ-holes on the iodine atoms.

Computational studies on similar iodinated aromatic compounds have shown that the electrostatic potential of the σ-hole is a key determinant of the halogen bond strength. nih.gov It is anticipated that the iodine atoms of 3,5-diiodo-biphenyl-4-ol would exhibit significant positive σ-holes, making them effective halogen bond donors.

Interaction with Lewis Bases

The iodine atoms in 3,5-diiodo-biphenyl-4-ol can form halogen bonds with a variety of Lewis bases, including those containing nitrogen, oxygen, or sulfur atoms. The strength of these interactions would depend on the nature of the Lewis base and the specific geometry of the interaction. Computational modeling of the interaction between 3,5-diiodo-biphenyl-4-ol and representative Lewis bases, such as ammonia (B1221849) (NH₃) or water (H₂O), can provide insights into the energetics and geometries of these halogen bonds.

The linearity of the C-I···Lewis base angle is a characteristic feature of strong halogen bonds, typically approaching 180°. nih.gov Deviations from linearity can result in weaker interactions.

Illustrative Research Findings

While specific experimental or computational studies on 3,5-diiodo-biphenyl-4-ol are not extensively available, data from analogous iodoaromatic compounds can provide valuable insights. The following tables present hypothetical yet realistic data that would be expected from a DFT study of the halogen bonding interactions of 3,5-diiodo-biphenyl-4-ol with representative Lewis bases.

Table 1: Calculated Interaction Energies and Geometries for Halogen-Bonded Complexes of 3,5-diiodo-biphenyl-4-ol

| Lewis Base | Interaction Energy (kcal/mol) | I···Lewis Base Distance (Å) | C-I···Lewis Base Angle (°) |

| NH₃ | -5.8 | 2.95 | 175 |

| H₂O | -4.2 | 3.10 | 172 |

| Pyridine | -7.5 | 2.80 | 178 |

Table 2: Natural Bond Orbital (NBO) Analysis for Halogen-Bonded Complexes of 3,5-diiodo-biphenyl-4-ol

| Lewis Base | Donor NBO | Acceptor NBO | Second-Order Perturbation Energy E(2) (kcal/mol) |

| NH₃ | LP (N) | σ* (C-I) | 3.5 |

| H₂O | LP (O) | σ* (C-I) | 2.1 |

| Pyridine | LP (N) | σ* (C-I) | 4.8 |

These illustrative tables highlight that stronger Lewis bases, such as pyridine, are expected to form stronger halogen bonds with higher interaction energies and greater charge transfer, as indicated by the second-order perturbation energy E(2). The interaction geometries are predicted to be highly directional, consistent with the established principles of halogen bonding. nih.gov

Applications in Materials Science and Industrial Chemistry Excluding Biomedical

Precursors for Advanced Organic Materials

The biphenyl (B1667301) unit is a common structural motif in a variety of advanced organic materials due to its rigidity, linearity, and ability to be functionalized. While 3,5-diiodo-biphenyl-4-ol is not widely cited as a direct precursor in mainstream applications, its chemical structure suggests potential utility in several areas of materials science.

Building Blocks for Liquid Crystals

The synthesis of thermotropic liquid crystals often relies on molecules that possess a rigid core, such as the biphenyl group, which promotes the formation of ordered, fluid phases. While there is extensive research on biphenyl-based liquid crystals, specific examples detailing the use of 3,5-diiodo-biphenyl-4-ol as a direct precursor are not prominent in the available literature. However, the general principles of liquid crystal design suggest that this molecule could serve as a valuable building block. The biphenyl core provides the necessary rigidity, and the hydroxyl group offers a convenient point for esterification or etherification to attach flexible alkyl or alkoxy chains, which are crucial for inducing liquid crystalline behavior. The iodine atoms at the 3 and 5 positions could be substituted to introduce other functional groups, thereby tuning the mesomorphic properties of the final product.

Monomers for Polymers and Copolymers with Specific Properties

Conjugated polymers, which are of significant interest for their electronic properties, are often synthesized through cross-coupling reactions of halogenated aromatic compounds. The presence of two iodine atoms on the 3,5-diiodo-biphenyl-4-ol molecule makes it a suitable candidate as a monomer for polymerization through reactions such as Suzuki, Stille, or Ullmann couplings. These reactions would link the biphenyl units together to form a poly(p-phenylene) type backbone. The hydroxyl group could be either protected during polymerization and deprotected afterward to provide a functional polymer, or it could be used as a site for further modification to influence the polymer's solubility and physical properties. While specific examples of polymers derived directly from 3,5-diiodo-biphenyl-4-ol are not widely reported, the chemistry of related halogenated monomers is well-established. For instance, the polymerization of substituted thiophenes and other halogenated arenes demonstrates the feasibility of this approach.

Table 1: Potential Polymerization Reactions for 3,5-diiodo-biphenyl-4-ol

| Coupling Reaction | Catalyst/Reagents | Potential Polymer Structure |

| Suzuki Coupling | Pd catalyst, Boronic acid/ester | Alternating copolymer with biphenyl units |

| Stille Coupling | Pd catalyst, Organotin reagent | Poly(p-phenylene) derivative |

| Ullmann Coupling | Copper catalyst | Poly(p-phenylene) derivative |

Materials for Organic Light-Emitting Diodes (OLEDs) and Molecular Electronics

Biphenyl derivatives are frequently employed in the construction of organic light-emitting diodes (OLEDs) and other molecular electronic devices. They can function as charge transport materials, host materials in the emissive layer, or as part of the light-emitting molecule itself. The biphenyl core provides good thermal stability and a high triplet energy, which is important for efficient phosphorescent OLEDs. Although 3,5-diiodo-biphenyl-4-ol is not a commonly cited material in the OLED literature, its structure contains the essential biphenyl scaffold. The hydroxyl and iodo groups could be functionalized to attach other charge-transporting moieties or to tune the electronic properties (e.g., HOMO/LUMO levels) of the molecule. This would allow for the rational design of new materials for OLED applications.

Role in Catalysis and Ligand Design

The unique electronic and steric properties of 3,5-diiodo-biphenyl-4-ol make it a promising candidate for applications in catalysis, both as a precursor to sophisticated chiral ligands and potentially as a catalytic component itself.

Precursors for Chiral Biphenyl Ligands in Asymmetric Synthesis

Axially chiral biaryl compounds are a cornerstone of asymmetric catalysis, serving as highly effective ligands for a wide range of metal-catalyzed reactions. The synthesis of these ligands often involves the atroposelective coupling of two aryl units or the modification of a pre-existing biphenyl scaffold. The substitution pattern on the biphenyl core is critical for controlling the ligand's steric bulk and electronic properties, which in turn dictates the enantioselectivity of the catalyzed reaction.

3,5-diiodo-biphenyl-4-ol represents a potentially valuable starting material for the synthesis of novel chiral biphenyl ligands. The iodine atoms at the 3 and 5 positions can be readily transformed into a variety of other functional groups through well-established reactions such as lithium-halogen exchange followed by quenching with an electrophile, or through palladium-catalyzed cross-coupling reactions. This allows for the introduction of bulky groups that can restrict rotation around the biphenyl C-C bond, leading to stable atropisomers. The hydroxyl group at the 4-position can also be used as a handle for further functionalization or to influence the solubility and coordination properties of the final ligand.

Table 2: Potential Synthetic Transformations of 3,5-diiodo-biphenyl-4-ol for Ligand Synthesis

| Reaction Type | Reagents | Resulting Functional Group | Purpose in Ligand Design |

| Suzuki Coupling | Arylboronic acid, Pd catalyst | Aryl group | Introduce steric bulk, extend conjugation |

| Sonogashira Coupling | Terminal alkyne, Pd/Cu catalyst | Alkynyl group | Introduce rigid, linear substituents |

| Buchwald-Hartwig Amination | Amine, Pd catalyst | Amino group | Introduce coordinating sites, electronic modification |

| Phosphination | PCl₃ or other P source | Phosphine (B1218219) group | Create a coordinating site for metal catalysts |

Applications as Catalytic Components or Supports

Iodinated organic compounds have gained increasing attention as catalysts in their own right, primarily through the mechanism of halogen bonding. A halogen bond is a non-covalent interaction where an electrophilic region on a halogen atom (the halogen bond donor) interacts with a Lewis base. The two iodine atoms in 3,5-diiodo-biphenyl-4-ol can act as strong halogen bond donors, capable of activating substrates in a variety of chemical reactions. This type of catalysis is often referred to as "organocatalysis," as it does not involve a metal center.

Hypervalent iodine compounds, where the iodine atom is in a higher oxidation state, are also known to be powerful oxidants and can be used in catalytic amounts. While 3,5-diiodo-biphenyl-4-ol is an iodine(I) compound, it could potentially serve as a pre-catalyst that is oxidized in situ to a catalytically active hypervalent iodine species. The biphenyl scaffold would provide a stable support for the active iodine center. Although direct catalytic applications of 3,5-diiodo-biphenyl-4-ol are not yet widely documented, the principles of halogen bonding and hypervalent iodine catalysis suggest a promising area for future research.

Development of Analytical Reagents and Probes

The utility of 3,5-diiodo-biphenyl-4-ol in the development of analytical reagents and probes is an area that requires further scientific exploration.

Similarly, the application of 3,5-diiodo-biphenyl-4-ol as a spectrophotometric reagent has not been documented in available research. For a compound to be an effective spectrophotometric reagent, it typically needs to form a colored complex with a target analyte, and the properties of such a complex with this specific compound have not been characterized.

Environmental and Industrial Processes

The role of 3,5-diiodo-biphenyl-4-ol in environmental contexts and industrial manufacturing is another area where specific information is sparse.

Detailed academic studies focusing on the environmental degradation pathways and mechanisms of 3,5-diiodo-biphenyl-4-ol are not presently available. Understanding the persistence, transformation, and ultimate fate of such compounds in the environment is crucial, but this specific molecule has not been the subject of such published research.

Di-iodobiphenyls, as a general class of compounds, are recognized for their utility as intermediates in organic synthesis, particularly in cross-coupling reactions to create more complex molecules for specialty chemicals and advanced materials. However, the specific role and application of 3,5-diiodo-biphenyl-4-ol within chemical manufacturing processes are not well-documented.

Future Research Directions and Open Questions

Exploration of Novel Synthetic Pathways with Enhanced Selectivity and Sustainability

The synthesis of polysubstituted biphenyls, such as 3,5-diiodo-biphenyl-4-ol, presents ongoing challenges in achieving high selectivity and yield while adhering to the principles of green chemistry. Current methods often rely on multi-step processes that may involve harsh reagents or produce significant waste. Future research should focus on developing more direct and sustainable synthetic routes.

Key research objectives include:

Direct C-H Iodination: Investigating novel catalytic systems for the direct and regioselective C-H iodination of 4-hydroxybiphenyl. This would eliminate the need for pre-functionalized starting materials and reduce the number of synthetic steps.

Sustainable Coupling Reactions: Developing greener cross-coupling methodologies, such as Suzuki or Ullmann couplings, that utilize water as a solvent, employ lower catalyst loadings of earth-abundant metals, or operate at lower temperatures. A patent for the synthesis of 4,4'-diiodobiphenyl (B1208875) highlights the use of a composite catalyst to reduce reaction temperature and time, a principle that could be adapted for 3,5-diiodo-biphenyl-4-ol.

Flow Chemistry Synthesis: Transitioning from batch to continuous flow synthesis could offer improved control over reaction parameters (temperature, pressure, mixing), leading to higher yields, better purity, and enhanced safety. This is particularly relevant for potentially energetic iodination reactions.

| Synthesis Strategy | Potential Advantages | Research Focus |

| Direct C-H Iodination | Atom economy, reduced steps | Catalyst design, regioselectivity control |

| Green Coupling Reactions | Reduced environmental impact | Water-based systems, non-precious metal catalysts |

| Continuous Flow Synthesis | Improved safety, scalability, purity | Reactor design, process optimization |

Advanced Spectroscopic Techniques for In-Situ Reaction Monitoring

A detailed understanding of reaction kinetics and mechanisms is crucial for optimizing synthetic pathways. The application of advanced, in-situ spectroscopic techniques can provide real-time data on the formation of intermediates and products, offering insights that are unattainable through traditional offline analysis.

Future research should incorporate techniques such as:

Process Analytical Technology (PAT): Implementing in-line probes for Fourier-Transform Infrared (FTIR), Raman, and UV-Vis spectroscopy to monitor the progress of iodination and coupling reactions in real-time. This would enable precise determination of reaction endpoints and identify the formation of any transient or unstable intermediates.

High-Resolution NMR: Utilizing advanced Nuclear Magnetic Resonance techniques, such as two-dimensional correlation spectroscopy (COSY, HMBC), to fully characterize the structure of 3,5-diiodo-biphenyl-4-ol and its derivatives without ambiguity.

Mass Spectrometry: Employing techniques like Flow Injection Mass Spectrometry (FIMS) to rapidly screen reaction conditions and identify byproducts, accelerating the optimization process.

Deeper Understanding of Structure-Reactivity Relationships through Computational Modeling

Computational chemistry provides a powerful tool for predicting the properties and reactivity of molecules, guiding experimental design and saving significant laboratory resources. For 3,5-diiodo-biphenyl-4-ol, computational modeling can elucidate the intricate interplay between its structure and chemical behavior.

Key areas for computational investigation include:

Density Functional Theory (DFT): Using DFT to calculate molecular orbital energies (HOMO, LUMO), electrostatic potential maps, and bond dissociation energies. This data can predict the most likely sites for electrophilic or nucleophilic attack and rationalize the compound's reactivity in cross-coupling reactions.

Halogen Bonding Studies: The iodine atoms on the biphenyl (B1667301) ring are capable of forming halogen bonds (XBs), a type of non-covalent interaction that can influence crystal packing, molecular recognition, and reaction mechanisms. Computational studies can quantify the strength and directionality of these bonds, which is crucial for designing new materials or understanding biological interactions.

Reaction Pathway Modeling: Simulating the transition states and energy profiles of potential synthetic routes to identify the most kinetically and thermodynamically favorable pathways.

| Computational Method | Research Application | Predicted Outcome |

| Density Functional Theory (DFT) | Reactivity prediction | HOMO/LUMO energies, electrostatic potential |

| Halogen Bond (XB) Analysis | Supramolecular design | Interaction energies, geometric preferences |

| Transition State Modeling | Mechanism elucidation | Activation energies, reaction coordinates |

Discovery of New Applications in Emerging Fields of Materials Science

The unique properties of di-iodobiphenyls suggest their potential as building blocks for advanced functional materials. The presence of heavy iodine atoms and a tunable biphenyl core in 3,5-diiodo-biphenyl-4-ol makes it an attractive candidate for applications in optoelectronics and polymer science.

Future research should explore its use as a precursor for:

Organic Light-Emitting Diodes (OLEDs): The high atomic number of iodine can promote intersystem crossing, a key process for developing efficient phosphorescent emitters used in OLED displays.

High Refractive Index Polymers: Incorporating iodinated aromatic moieties into polymer backbones can significantly increase the refractive index of the material, a desirable property for lenses, optical films, and coatings.

Microporous Organic Polymers: The rigid and angular geometry of the molecule could be exploited in the synthesis of polymers of intrinsic microporosity (PIMs) for applications in gas separation and storage.

Investigation of Environmental Fate and Transformation Mechanisms in Abiotic and Biotic Systems

As with any synthetic chemical, understanding the environmental persistence, mobility, and transformation of 3,5-diiodo-biphenyl-4-ol is crucial. Iodinated organic compounds can form during water treatment and may pose environmental concerns.

Open research questions include:

Biodegradation Pathways: Identifying microorganisms capable of degrading the compound and elucidating the enzymatic pathways involved. The high stability of the aromatic rings and the C-I bonds may render it recalcitrant to degradation.

Photodegradation: Studying the susceptibility of the compound to degradation by sunlight in aquatic environments. The C-I bond is known to be photolabile, which could be a primary transformation pathway.

Transformation Products: Identifying the intermediate and final products of its degradation under various environmental conditions (e.g., oxidative, reductive) to assess their potential toxicity and persistence.

Synthesis and Study of Highly Complex Derivatives and Conjugates

The two iodine atoms and the hydroxyl group on 3,5-diiodo-biphenyl-4-ol serve as versatile synthetic handles for creating more complex and functional molecules.

Future synthetic efforts could be directed towards:

Polymerization: Using the di-iodo functionality to synthesize novel conjugated polymers via cross-coupling polymerization reactions. These materials could have interesting conductive and optical properties.

Bioconjugation: Attaching the molecule to biomolecules such as peptides or proteins to create probes for studying biological systems or as building blocks for targeted therapeutics.

Dendrimer Synthesis: Employing the molecule as a core or branching unit in the construction of dendrimers, which have applications in drug delivery, catalysis, and sensing.

Q & A

Q. What are the standard synthetic protocols for 3,5-diiodo-biphenyl-4-ol, and what critical parameters influence reaction efficiency?

- Methodological Answer: The synthesis typically involves iodination of biphenyl precursors under controlled conditions. For example, analogous biphenyl derivatives are synthesized via refluxing with iodinating agents (e.g., iodine monochloride) in a solvent system such as DMF/acetic acid (1:2 v/v) at 100–120°C for 2–4 hours . Critical parameters include:

- Stoichiometry: Excess iodinating agent ensures complete diiodination.

- Temperature: Higher temperatures accelerate reactivity but may promote side reactions.

- Purification: Post-reaction, recrystallization from DMF-ethanol mixtures or HPLC is used to isolate the product .

Q. What purification techniques are effective for isolating 3,5-diiodo-biphenyl-4-ol from complex reaction mixtures?

- Methodological Answer:

- Recrystallization: Use solvent pairs like DMF-acetic acid or DMF-ethanol, leveraging differential solubility at varying temperatures .

- HPLC: Effective for high-purity isolation, especially when byproducts have similar polarities. A C18 column with acetonitrile/water gradients (e.g., 70:30 to 95:5) resolves iodinated derivatives efficiently .

- Considerations: Thermal stability of the compound dictates solvent choice; DMF-based systems prevent decomposition during recrystallization .

Q. How can spectroscopic methods confirm the structure and purity of 3,5-diiodo-biphenyl-4-ol?

- Methodological Answer:

- IR Spectroscopy: Identifies hydroxyl (-OH) stretches (~3200 cm⁻¹) and C-I bonds (~500 cm⁻¹) .

- NMR Analysis: H NMR reveals aromatic proton splitting patterns (e.g., para-substituted hydroxyl groups), while C NMR confirms iodine-induced deshielding effects .

- Mass Spectrometry (MS): High-resolution MS validates the molecular ion peak (e.g., [M+H]⁺ at m/z 434.85) and isotopic patterns characteristic of diiodination .

Advanced Research Questions

Q. How can researchers optimize regioselective diiodination in biphenyl systems?

- Methodological Answer:

- Directing Groups: The hydroxyl group at position 4 directs electrophilic iodination to positions 3 and 5. Competitive experiments with deuterated analogs or blocking groups (e.g., methyl ethers) validate directing effects .

- Catalytic Systems: Use Lewis acids (e.g., FeCl₃) to enhance iodination efficiency. Monitor reaction progress via TLC or in-situ NMR to avoid over-iodination .

Q. How should contradictions between computational predictions (e.g., DFT) and experimental spectral data be resolved?

- Methodological Answer:

- Cross-Validation: Compare experimental IR/NMR with DFT-simulated spectra. Discrepancies in chemical shifts may arise from solvent effects or crystal packing, which are not modeled computationally .

- Reproducibility Testing: Replicate syntheses under standardized conditions to rule out experimental artifacts. For example, unexpected peaks in NMR may indicate tautomerism or impurities .

Q. What strategies mitigate common side reactions during 3,5-diiodo-biphenyl-4-ol synthesis?

- Methodological Answer:

- Byproduct Analysis: Use LC-MS to identify over-iodinated (tri-iodo) or dehalogenated byproducts. Adjust iodine stoichiometry (1.1–1.3 equivalents per site) to minimize over-reaction .

- Temperature Control: Lower reaction temperatures (e.g., 80°C) reduce radical-mediated deiodination, a common side reaction in polar solvents .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products